13-HODE

描述

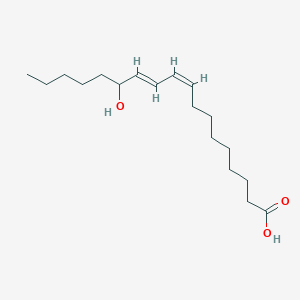

13-HODE, also known as (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid, is a hydroxyl fatty acid. It is a metabolite of the lipoxygenase pathway of linoleic acid and plays a physiological role in both plant and animal cells. This compound is known for its potential in inhibiting the metastasis of cancer cells by preventing their adhesion to endothelial cells .

准备方法

Synthetic Routes and Reaction Conditions: 13-HODE can be synthesized chemoenzymatically from trilinolein. The process involves lipase-catalyzed hydrolysis of trilinolein, followed by lipoxygenation of the liberated linoleic acid in a two-phase medium consisting of a pH 9 borate buffer and a water-immiscible organic solvent like octane. The product, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, is then chemically reduced to coriolic acid .

Industrial Production Methods: High yields of coriolic acid can be obtained using pure trilinolein or sunflower oil as initial substrates. The structure of coriolic acid is confirmed by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy .

化学反应分析

Types of Reactions: 13-HODE undergoes various chemical reactions, including oxidation and reduction. The lipoxygenation of linoleic acid to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid is a key reaction in its synthesis .

Common Reagents and Conditions:

Oxidation: Lipoxygenase enzymes and molecular oxygen are used.

Reduction: Chemical reduction of hydroperoxides to hydroxyl groups.

Major Products: The major product formed from these reactions is coriolic acid itself, which is obtained after the reduction of the hydroperoxide intermediate .

科学研究应用

Anticancer Properties

Mechanism of Action

13-HODE has been identified as a promising agent against breast cancer stem cells (BCSCs). Research indicates that it selectively targets and induces apoptosis in BCSCs, which are often resistant to conventional therapies. The mechanism involves the downregulation of the c-Myc gene, a critical factor for the survival and proliferation of these cells. In a study, treatment with coriolic acid reduced the population of CD44^high/CD24^low cells—markers for BCSCs—from 94% to 66.3% in MDA-MB-231 breast cancer cell lines, demonstrating its efficacy as a potential anticancer therapeutic agent .

Case Studies

A detailed investigation into the effects of coriolic acid on MDA-MB-231 and MCF-7 breast cancer cell lines revealed that it inhibited colony formation and migration, thereby reducing tumor aggressiveness. The study also highlighted that coriolic acid treatment resulted in a significant decrease in mammosphere formation, further indicating its role in inhibiting cancer stem cell characteristics .

Biochemical Applications

Metabolic Role

this compound acts as a metabolite and has been studied for its role in various biochemical pathways. It is involved in free radical oxidation processes, which are essential for understanding its behavior in biological systems. Mechanistic studies suggest that it participates in free radical-mediated oxidative pathways, which could have implications for its antioxidant properties .

Synthesis and Production

The synthesis of coriolic acid has been explored through biocatalysis methods, highlighting its potential applications in pharmaceutical manufacturing. Techniques involving enzymatic reactions have been developed to produce this compound efficiently, showcasing its relevance in the production of bioactive natural products .

Agricultural Applications

Nutritional Enhancement

this compound is also being investigated for its role in enhancing the nutritional profiles of food products derived from plants like Salicornia herbacea. The compound's fatty acid composition contributes to its health benefits, making it a candidate for functional food development aimed at improving dietary quality .

Sustainable Agriculture Practices

Research on microalgae and cyanobacteria has indicated that incorporating coriolic acid can enhance the production of bioactive compounds within these organisms. This aligns with sustainable agricultural practices aimed at maximizing crop yields while minimizing environmental impacts .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Therapy | Targets breast cancer stem cells | Reduces CD44^high/CD24^low population significantly |

| Biochemical Research | Involvement in oxidative pathways | Participates in free radical oxidation mechanisms |

| Agricultural Use | Enhances nutritional value of food products | Improves health benefits of plant-derived foods |

作用机制

13-HODE exerts its effects by inhibiting the formation of mammospheres and inducing apoptosis in breast cancer stem cells. It decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44. It also decreases the transcriptional and translational levels of the c-Myc gene, which is a cancer stem cell survival factor .

相似化合物的比较

13-Hydroxy-9Z,11E-octadecadienoic acid (13-HODE): Another hydroxyl fatty acid with similar structural features.

Corosolic acid: A pentacyclic triterpenoid with anti-diabetic, anti-inflammatory, and anti-tumor effects.

Uniqueness: this compound is unique in its ability to inhibit cancer cell metastasis by preventing adhesion to endothelial cells and its specific action on breast cancer stem cells through the regulation of the c-Myc gene .

生物活性

Coriolic acid, chemically known as 13-(S)-hydroxy-9Z,11E-octadecadienoic acid, is a bioactive compound primarily derived from the plant Salicornia herbacea. This article explores its biological activities, particularly its effects on cancer stem cells, inflammation, and cellular signaling pathways.

- Molecular Formula : C18H32O3

- Molecular Weight : 296.44 g/mol

- CAS Number : 29623-28-7

Coriolic acid is synthesized through the metabolism of linoleic acid by the enzyme lipoxygenase, specifically 15-lipoxygenase (15-LOX) .

Coriolic acid exhibits several biological activities through various mechanisms:

- PPARγ Activation : Coriolic acid acts as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), influencing metabolic processes and cell differentiation .

- Inhibition of Cancer Stem Cells (CSCs) : Research indicates that coriolic acid can significantly inhibit the growth of breast cancer stem cells (BCSCs) by downregulating the c-Myc gene, which is crucial for CSC survival . This downregulation leads to reduced mammosphere formation and apoptosis in BCSCs.

- Inflammatory Response Modulation : In vitro studies have shown that coriolic acid induces mitochondrial dysfunction and airway epithelial injury, suggesting a role in inflammatory responses .

Biological Activity Overview

| Biological Activity | Effect/Outcome |

|---|---|

| Cancer Stem Cell Inhibition | Decreased c-Myc expression; reduced CD44^high/CD24^low phenotype in BCSCs. |

| Mitochondrial Dysfunction | Induces structural alterations and injury in bronchial epithelial cells. |

| Inflammation | Causes airway dysfunction and neutrophilia in animal models. |

Study 1: Anticancer Properties

A study published in Molecules demonstrated that coriolic acid effectively inhibited the formation of mammospheres in breast cancer cell lines MDA-MB-231 and MCF-7. The treatment with 200 µM of coriolic acid reduced the CD44^high/CD24^low subpopulation from 94% to 66%, indicating a selective targeting of cancer stem cells . Additionally, it induced apoptosis in these cells and suppressed key CSC marker gene expressions.

Study 2: In Vivo Effects

In vivo experiments conducted on BALB/c mice showed that intranasal administration of coriolic acid resulted in severe airway dysfunction and mitochondrial impairment, highlighting its potential implications in respiratory diseases .

Study 3: Mechanistic Insights

Research indicated that coriolic acid activates NF-κB signaling pathways by increasing phosphorylation of IκBα at serine 32, leading to IκB degradation and subsequent NF-κB activation. This pathway is critical for various cellular responses, including inflammation and cell survival .

属性

CAS 编号 |

18104-45-5 |

|---|---|

分子式 |

C18H32O3 |

分子量 |

296.4 g/mol |

IUPAC 名称 |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ |

InChI 键 |

HNICUWMFWZBIFP-BSZOFBHHSA-N |

SMILES |

CCCCCC(/C=C/C=CCCCCCCCC(=O)O)O |

物理描述 |

Solid |

同义词 |

13-HODD 13-HODE 13-hydroxy-9,11-octadecadienoic acid 13-hydroxy-9,11-octadecadienoic acid, (E,E)-isomer 13-hydroxy-9,11-octadecadienoic acid, (E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (R)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (S)-(E,Z)-isomer 13-hydroxy-9,11-octadecadienoic acid, (Z,E)-isomer 13-hydroxyoctadecadienoic acid 13-LOX |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Coriolic acid has been shown to target the c-Myc gene, a key regulator of BCSC survival, by decreasing its transcription and translation. []

A: By inhibiting c-Myc, coriolic acid suppresses mammosphere formation, induces BCSC apoptosis, and reduces the population of CD44high/CD24low cells, a characteristic phenotype of CSCs. [] It also downregulates the expression of stemness-related genes, including Nanog, Oct4, and CD44. []

ANone: The molecular formula of coriolic acid is C18H32O3 and its molecular weight is 296.44 g/mol.

A: Coriolic acid is commonly identified and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS). [, ]

ANone: The provided research papers primarily focus on the biological activity and synthesis of coriolic acid. Information on material compatibility and stability under various conditions is limited within these papers. Further research is needed to explore these aspects.

ANone: The research primarily focuses on the biological activity of coriolic acid, and there is no evidence presented for any inherent catalytic properties.

ANone: The provided research papers do not extensively discuss the application of computational chemistry to study coriolic acid. This could be a potential avenue for future research.

A: While the provided research does not delve into specific SAR studies for coriolic acid, it's known that structural modifications of fatty acids can significantly alter their biological activity. [, , ] Further research is needed to elucidate the impact of structural changes on coriolic acid's potency and selectivity.

ANone: The research papers provided do not specifically address formulation strategies for coriolic acid. Further investigation is needed to develop optimal formulations for enhancing its therapeutic potential.

ANone: The provided research primarily focuses on the isolation, identification, and initial biological activity of coriolic acid. More comprehensive studies are needed to fully understand these aspects.

A: While the exact date of the first isolation is unclear from these papers, coriolic acid has been known and studied for several decades. Research on its presence in Malva parviflora seed oil dates back to at least the 1970s. []

ANone: The study of coriolic acid bridges several disciplines, including:

- Organic Chemistry: Synthesis and structural modification of the molecule. [, , , , , , , , ]

- Biochemistry: Understanding its biosynthesis pathway in plants and fungi. [, ]

- Pharmacology: Investigating its therapeutic potential, particularly as an anticancer and antifungal agent. [, , , , , ]

- Food Science: Exploring its role as a naturally occurring antifungal agent in food preservation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。